CP47497-C6-homolog
Overview
Description
CP 47,497-C6-homolog is a synthetic cannabinoid receptor agonist. It is a homologue of CP 47,497, which was developed by Pfizer in the 1980s. This compound is known for its potent binding affinity to cannabinoid receptors, particularly the central cannabinoid receptor CB1 and the peripheral cannabinoid receptor CB2. The compound has been used extensively in scientific research to study the cannabinoid system and its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CP 47,497-C6-homolog involves the following steps:
Starting Material: The synthesis begins with the preparation of the cyclohexylphenol core structure.
Alkylation: The core structure is then alkylated with a dimethylhexyl group to form the desired homologue.
Purification: The final product is purified using standard chromatographic techniques to obtain a crystalline solid.
Industrial Production Methods: The process is optimized for yield and purity, ensuring the compound meets research-grade standards .
Chemical Reactions Analysis
Types of Reactions: CP 47,497-C6-homolog undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the cyclohexyl ring can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
CP 47,497-C6-homolog has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the binding affinity and selectivity of cannabinoid receptors.
Biology: Helps in understanding the physiological and pharmacological effects of cannabinoid receptor activation.
Medicine: Investigated for its potential analgesic and anti-inflammatory properties.
Industry: Used in the development of synthetic cannabinoids for research purposes
Mechanism of Action
CP 47,497-C6-homolog exerts its effects by binding to cannabinoid receptors CB1 and CB2. This binding activates the receptors, leading to a cascade of intracellular signaling events. The activation of CB1 receptors in the brain results in analgesic and psychoactive effects, while CB2 receptor activation in peripheral tissues modulates immune responses and inflammation .
Comparison with Similar Compounds
CP 47,497: The parent compound with a shorter alkyl chain.
CP 47,497-C8-homolog:
CP 47,497-C9-homolog: A homologue with a nine-carbon alkyl chain
Uniqueness: CP 47,497-C6-homolog is unique due to its specific alkyl chain length, which influences its binding affinity and potency. Compared to its parent compound and other homologues, CP 47,497-C6-homolog exhibits distinct pharmacological properties, making it a valuable tool for research .
Properties
IUPAC Name |
2-[(1S,3R)-3-hydroxycyclohexyl]-5-(2-methylheptan-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O2/c1-4-5-6-12-20(2,3)16-10-11-18(19(22)14-16)15-8-7-9-17(21)13-15/h10-11,14-15,17,21-22H,4-9,12-13H2,1-3H3/t15-,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUGQXNYBWYGAI-DOTOQJQBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(C)(C)C1=CC(=C(C=C1)[C@H]2CCC[C@H](C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017338 | |
Record name | cis-5-(1,1-dimethylhexyl)-2-(3-hydroxycyclohexyl)-phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132296-20-9, 70435-06-2 | |
Record name | 5-(1,1-Dimethylhexyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132296-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (C6)-CP-47497 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132296209 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-5-(1,1-dimethylhexyl)-2-(3-hydroxycyclohexyl)-phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (C6)-CP-47497 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DU5BQ63J05 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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